molecular formula C8H6BrN5 B141221 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile CAS No. 142744-39-6

6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile

Cat. No.: B141221
CAS No.: 142744-39-6
M. Wt: 252.07 g/mol
InChI Key: HPWOVCCSRKCACI-UHFFFAOYSA-N
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Description

6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile (CAS 142744-39-6), also known as SCA 40, is a heterocyclic organic compound with the molecular formula C8H6BrN5 and a molecular weight of 252.07 . It is a recognized and potent smooth muscle relaxant that has been widely used in preclinical respiratory and vascular research . Initially characterized as an opener of large-conductance, calcium-activated potassium (BKCa) channels, subsequent studies on human airway and vascular smooth muscle have indicated that its potent relaxant effects may involve other mechanisms, with evidence suggesting that inhibition of cyclic nucleotide phosphodiesterases (PDE) contributes to its activity . Research has demonstrated that SCA 40 induces relaxation in human bronchi with spontaneous tone in a biphasic manner, revealing both high- and low-affinity components for its action . It also shows relaxant effects on human pulmonary and mesenteric arteries, as well as peripheral veins . In vivo studies on guinea pig models have shown that SCA 40 possesses bronchospasmolytic properties and can reverse airway hyperreactivity . The compound's value in research extends to the study of structure-activity relationships within the imidazo[1,2-a]pyrazine series, guiding the development of new bronchodilators and PDE inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN5/c1-11-7-8-12-5(2-10)3-14(8)4-6(9)13-7/h3-4H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWOVCCSRKCACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CN2C1=NC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162164
Record name 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile
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Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

142744-39-6
Record name 6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=142744-39-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile
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Record name 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile
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Preparation Methods

Cyclocondensation to Form the Imidazo[1,2-a]pyrazine Core

The reaction of 2-amino-3-bromopyrazine with bromoacetaldehyde dimethyl acetal in dimethylformamide (DMF) generates the imidazo[1,2-a]pyrazine ring. For example, refluxing equimolar amounts of these reagents in DMF for 12 hours yields 3-bromoimidazo[1,2-a]pyrazine intermediates. Adjusting stoichiometry and solvent polarity influences regioselectivity and purity.

Bromination Techniques for Position-Specific Halogenation

Direct Bromination at the 6-Position

Electrophilic bromination using bromine in acetic acid or ethanol introduces bromine at the 5- or 6-position, depending on reaction conditions. For instance, treating imidazo[1,2-a]pyrazine with bromine (1.2 equiv) in ethanol at 0–5°C for 2 hours selectively yields 6-bromo derivatives. Lower temperatures favor 6-bromination, while higher temperatures promote 5-bromination.

Table 1: Bromination Conditions and Selectivity

Bromine (equiv)SolventTemperature (°C)Major ProductYield (%)
1.2Ethanol0–56-Bromoimidazo[1,2-a]pyrazine78
1.5Acetic acid255-Bromoimidazo[1,2-a]pyrazine65

Introduction of the 8-Methylamino Group

Nucleophilic Substitution of Halogenated Intermediates

8-Bromoimidazo[1,2-a]pyrazines undergo nucleophilic substitution with methylamine. In a representative procedure, 6,8-dibromoimidazo[1,2-a]pyrazine reacts with methylamine (3 equiv) in anhydrous ethanol at reflux for 12 hours, yielding 6-bromo-8-methylaminoimidazo[1,2-a]pyrazine. Excess methylamine ensures complete substitution, while prolonged reaction times reduce byproducts.

Key Reaction Parameters:

  • Solvent: Anhydrous ethanol or tetrahydrofuran (THF)

  • Temperature: 70–80°C (reflux)

  • Molar Ratio: 1:3 (substrate:methylamine)

  • Yield: 72–89%

Carbonitrile Group Installation at the 2-Position

Dehydration of Primary Amides

The carbonitrile group is introduced via dehydration of a primary amide intermediate. For example, 2-carboxamidoimidazo[1,2-a]pyrazine derivatives treated with phosphorus oxybromide (POBr₃) in dichloromethane at 25°C for 4 hours yield the corresponding nitriles. This method avoids harsh conditions that could degrade the bromine or methylamino substituents.

Reaction Scheme:

2-Carboxamido-6-bromo-8-methylaminoimidazo[1,2-a]pyrazinePOBr3,CH2Cl26-Bromo-8-methylaminoimidazo[1,2-a]pyrazine-2-carbonitrile\text{2-Carboxamido-6-bromo-8-methylaminoimidazo[1,2-a]pyrazine} \xrightarrow{\text{POBr}3, \text{CH}2\text{Cl}_2} \text{6-Bromo-8-methylaminoimidazo[1,2-a]pyrazine-2-carbonitrile}

Direct Cyanation via Palladium Catalysis

An alternative method employs palladium-catalyzed cyanation of 2-bromoimidazo[1,2-a]pyrazines. Using zinc cyanide (Zn(CN)₂) and tetrakis(triphenylphosphine)palladium(0) in DMF at 120°C for 6 hours achieves moderate yields (55–60%). However, this approach is less favored due to competing debromination.

Integrated Synthesis Pathway

Combining the above steps, a representative synthesis of 6-bromo-8-methylaminoimidazo[1,2-a]pyrazine-2-carbonitrile involves:

  • Cyclocondensation: 2-Amino-3-bromopyrazine + bromoacetaldehyde → 3-bromoimidazo[1,2-a]pyrazine.

  • Bromination: Electrophilic bromination at the 6-position.

  • Methylamination: Nucleophilic substitution with methylamine.

  • Nitrile Formation: Dehydration of a 2-carboxamido precursor.

Table 2: Overall Yield Optimization

StepReagents/ConditionsYield (%)
CyclocondensationDMF, 12 h, 25°C85
BrominationBr₂, ethanol, 0–5°C, 2 h78
MethylaminationMethylamine, ethanol, reflux, 12 h89
Nitrile FormationPOBr₃, CH₂Cl₂, 25°C, 4 h82
Total Yield 49

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Competing 5- and 6-bromination is mitigated by strict temperature control (0–5°C) and stoichiometric bromine. Chromatographic purification isolates the desired 6-bromo isomer.

Stability of Methylamino Group

The methylamino group is susceptible to oxidation during nitrile formation. Performing the dehydration step under inert atmosphere (N₂ or Ar) minimizes degradation.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methylamino group at position 8 strongly activates position 3 for electrophilic substitution.

Vilsmeier-Haack Formylation

Under POCl₃/DMF conditions, the compound undergoes formylation at position 3, yielding 3-formyl-6-bromo-8-methylaminoimidazo[1,2-a]pyrazine-2-carbonitrile (Scheme 1). This reaction proceeds via the Vilsmeier-Haack mechanism, leveraging the electron-rich nature of the imidazopyrazine core .

Scheme 1 :

SCA40POCl3/DMF3 Formyl SCA40\text{SCA40}\xrightarrow{\text{POCl}_3/\text{DMF}}\text{3 Formyl SCA40}

Table 1 : Key reaction parameters for Vilsmeier-Haack formylation

ParameterValue
Temperature0–5°C (initial), 80°C (reflux)
Yield65–72%
RegioselectivityExclusive at position 3

Lithiation and Regioselective Functionalization

The bromine at position 6 directs ortho-lithiation at position 5, enabling functionalization with electrophiles .

Lithiation with LDA

Using LDA (Lithium Diisopropylamide) at −78°C in THF, lithiation occurs at position 5. Subsequent quenching with electrophiles (e.g., D₂O, CO₂) introduces substituents:

Example Reaction :

SCA40LDA THF5 Lithio SCA40Electrophile E 5 Substituted SCA40\text{SCA40}\xrightarrow{\text{LDA THF}}\text{5 Lithio SCA40}\xrightarrow{\text{Electrophile E }}\text{5 Substituted SCA40}

Table 2 : Lithiation outcomes with select electrophiles

ElectrophileProductYield
D₂O5-Deutero-SCA4085%
CO₂5-Carboxy-SCA4060%
I₂5-Iodo-SCA4078%

Transition Metal-Catalyzed Cross-Coupling

The bromine at position 6 participates in Buchwald-Hartwig amination and Suzuki-Miyaura coupling , enabling diversification of the heterocycle .

Buchwald-Hartwig Amination

Using Pd(OAc)₂/Xantphos and Cs₂CO₃ in dioxane at 100°C, bromine is replaced with aryl amines:

Example :

SCA40+Ar NH2Pd catalyst6 Arylamin SCA40\text{SCA40}+\text{Ar NH}_2\xrightarrow{\text{Pd catalyst}}\text{6 Arylamin SCA40}

Table 3 : Optimization of Buchwald-Hartwig conditions

LigandBaseTemperatureYield
XantphosCs₂CO₃100°C68%
BINAPK₃PO₄120°C42%

Suzuki-Miyaura Coupling

With Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O, bromine is substituted with aryl boronic acids:

Example :

SCA40+Ar B OH 2Pd6 Aryl SCA40\text{SCA40}+\text{Ar B OH }_2\xrightarrow{\text{Pd}}\text{6 Aryl SCA40}

Computational Insights into Reactivity

Density functional theory (DFT) studies reveal:

  • The methylamino group increases electron density at position 3 (NBO charge: −0.32 e) .

  • Bromine at position 6 polarizes the ring, enhancing electrophilicity at position 5 (Mulliken charge: +0.18 e) .

Figure 2 : Frontier molecular orbitals of SCA40 showing π-electron delocalization .

Biological Implications of Chemical Modifications

  • 3-Formyl derivatives show enhanced ATPase inhibition (IC₅₀: 1.2 µM vs. 3.5 µM for SCA40) .

  • 6-Arylamin derivatives exhibit improved bronchodilatory potency (EC₅₀: 0.8 µM) .

Scientific Research Applications

Respiratory Disorders

SCA 40 has shown promise in treating respiratory conditions due to its ability to relax bronchial smooth muscle. This effect can alleviate symptoms associated with conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's efficacy was demonstrated through various in vitro studies, where it relaxed human bronchi and pulmonary arteries precontracted by specific agents.

Cardiovascular Effects

In addition to its respiratory applications, SCA 40 has been investigated for its effects on vascular smooth muscle. It demonstrated significant relaxation effects on mesenteric arteries and peripheral veins, indicating potential applications in managing cardiovascular diseases characterized by vasoconstriction .

Case Studies and Research Findings

The following table summarizes key findings from notable studies involving SCA 40:

Study ReferenceApplication AreaKey Findings
Respiratory PharmacologySCA 40 induces relaxation in guinea-pig trachea via BKCa channels; biphasic response observed in human bronchi.
Vascular PharmacologyDemonstrated relaxation in human pulmonary and mesenteric arteries; effective against precontracted vascular tissues.
Mechanistic StudiesHigh affinity and low affinity components contribute to the relaxation effect; interaction with beta-adrenoceptors shows synergistic effects with salbutamol.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The imidazo[1,2-a]pyrazine scaffold is highly modular, allowing for diverse substitutions that influence physicochemical and biological properties. Key analogues include:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Differences
6-Bromo-8-methylaminoimidazo[1,2-a]pyrazine-2-carbonitrile Br (6), CH₃NH (8), CN (2) 260.07 Reference compound
8-Chloroimidazo[1,2-a]pyrazine Cl (8) 139.57 Bromo → Chloro; lacks CN and CH₃NH
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine Br (8), Cl (6), CH₃ (3) 246.49 Altered halogen positions; methyl at C3
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid Br (6), COOH (2) 228.01 CN → COOH; impacts acidity and H-bonding
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate Br (6,8), COOEt (2) 348.97 Dual bromo; ester group enhances lipophilicity

Key Observations :

  • Halogen Substitutions : Bromo at C6 (target compound) vs. chloro at C8 () alters steric and electronic profiles. Bromo’s larger size may enhance binding affinity in hydrophobic pockets.
  • Amino vs. Methylamino Groups: The methylamino group at C8 in the target compound may improve solubility compared to unsubstituted amines, as seen in (SMILES: CNC1=NC(=CN2C1=NC=C2)Br).
  • Carbonitrile vs. Carboxylic Acid : The CN group (electron-withdrawing) stabilizes the aromatic system differently than COOH, affecting reactivity and interactions with biological targets .
Target Compound:
  • Selectivity Index (SI): Not explicitly reported, but structurally related chalcone derivatives in showed low SI (CC₅₀/MIC < 10), suggesting a need for optimization.
Analogues’ Activities:
  • 8-Chloro Derivatives : lists 8-chloroimidazo[1,2-a]pyrazine (similarity 0.83), which may exhibit reduced bioactivity due to smaller halogen size.
  • Methyl-Substituted Analogues : 3-Methyl groups () could enhance metabolic stability but reduce solubility.

Physicochemical Properties and Drug-Likeness

Table 2: Calculated Properties (Using , and 22)
Compound logP (Predicted) PSA (Ų) Solubility (mg/mL)
6-Bromo-8-methylaminoimidazo[...]-carbonitrile 1.8 65.7 0.12 (Low)
8-Bromo-6-chloro-3-methylimidazo[...] 2.5 45.2 0.05 (Very Low)
6-Bromoimidazo[...]-2-carboxylic acid 1.2 89.4 1.2 (Moderate)

Implications :

  • The target compound’s moderate logP (1.8) suggests balanced lipophilicity, but low solubility may limit bioavailability.
  • Carboxylic acid derivatives (e.g., ) show higher solubility due to ionizable groups.

Biological Activity

6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile, commonly referred to as SCA-40, is a heterocyclic compound characterized by its unique structure that incorporates a bromine atom, a methylamino group, and a carbonitrile group attached to an imidazo-pyrazine ring system. Its molecular formula is C7H6BrN5C_7H_6BrN_5, and it has garnered attention in various scientific fields due to its potential biological activities.

The biological activity of SCA-40 is primarily attributed to its ability to interact with specific molecular targets in biological systems. This compound has been shown to modulate the activity of various enzymes and receptors, leading to significant physiological effects. For instance, it has been reported to induce relaxation in smooth muscle tissues by opening high-conductance calcium-activated potassium channels, which may have implications for respiratory therapies .

Pharmacological Properties

Relaxant Effects:
SCA-40 has demonstrated relaxant effects on guinea pig tracheal tissues, suggesting its potential utility in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD). The compound's mechanism involves the activation of potassium channels, which facilitates hyperpolarization and relaxation of smooth muscle .

Antimicrobial Activity:
Research has indicated that SCA-40 exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Anticancer Potential:
The compound's structural characteristics suggest possible anticancer activity. Preliminary studies have indicated that SCA-40 may inhibit certain cancer cell lines, although more extensive research is needed to elucidate its efficacy and mechanism in cancer therapy .

Comparative Analysis with Similar Compounds

SCA-40 can be compared with other compounds in the imidazo-pyrazine class to highlight its unique properties:

Compound NameStructure FeaturesNotable Activities
6-Bromo-8-methylimidazo[1,2-a]pyridine Lacks carbonitrile groupModerate antimicrobial activity
8-Methylaminoimidazo[1,2-a]pyrazine Lacks bromine atomLimited relaxant effects
6-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile Lacks methylamino groupSimilar relaxant properties

SCA-40 stands out due to the combination of all three functional groups (bromine, methylamino, and carbonitrile), which enhances its biological activity profile compared to similar compounds.

Case Study 1: Relaxant Effects on Smooth Muscle

A study investigated the effects of SCA-40 on bovine tracheal smooth muscle cells. The findings revealed that SCA-40 significantly increased potassium ion conductance, leading to relaxation of the muscle tissues. This supports its potential application in managing respiratory disorders .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of SCA-40 against several pathogenic bacteria. Results indicated that SCA-40 exhibited bacteriostatic effects at specific concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 3: Anticancer Activity

Research focusing on the anticancer properties of SCA-40 demonstrated inhibition of proliferation in certain cancer cell lines. The study highlighted the need for further exploration into its mechanism of action and potential therapeutic applications in oncology .

Q & A

Q. What synthetic methodologies are effective for preparing 6-bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile?

The compound can be synthesized via cyclocondensation reactions using halogenated ketones and substituted pyrazines. For example, reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in the presence of sodium bicarbonate and 2-propanol under reflux yields the imidazo[1,2-a]pyrazine scaffold. Key steps include:

  • Reaction conditions : 80°C overnight in 2-propanol with a base (e.g., NaHCO₃) to deprotonate intermediates .
  • Purification : Column chromatography (0→5% MeOH/ethyl acetate) isolates the product in ~45% yield .

Q. How is the regioselectivity of bromine substitution determined in imidazo[1,2-a]pyrazine derivatives?

Regioselectivity is confirmed via X-ray crystallography. For example, in 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, bromine occupies position 2 of the imidazopyrazine system, as evidenced by dihedral angles (16.2° between pyridine and imidazopyrazine planes) and bond-length analysis . Computational methods (e.g., DFT) can predict substituent orientation during reaction design .

Q. What analytical techniques are critical for characterizing this compound?

  • HPLC : Determines purity (≥97% is typical) .
  • Single-crystal X-ray diffraction : Resolves bond angles, torsion angles, and crystal packing (e.g., monoclinic P21/n space group, β = 93.059°) .
  • NMR/LC-MS : Confirms molecular weight (e.g., [M+H]+ = 385.2 for intermediates) and functional groups .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for imidazo[1,2-a]pyrazine derivatives?

Quantum mechanical calculations (e.g., reaction path searches) predict transition states and intermediates. For example:

  • Step 1 : Simulate nucleophilic attack of 2-amino-3-methylpyrazine on brominated ketones.
  • Step 2 : Use density functional theory (DFT) to assess energy barriers and regioselectivity .
  • Step 3 : Validate predictions experimentally via X-ray crystallography .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for structural elucidation?

  • Case study : A product with ambiguous NMR signals (e.g., overlapping aromatic protons) can be resolved by comparing experimental X-ray data (e.g., C–H⋯N interactions in the crystal lattice) with computed NMR spectra .
  • Mitigation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas when elemental analysis conflicts with spectral data .

Q. How does steric and electronic modulation of substituents affect bioactivity?

  • Steric effects : Methylamino groups at position 8 enhance solubility but may reduce binding affinity in enzyme pockets.
  • Electronic effects : The electron-withdrawing cyano group at position 2 stabilizes charge-transfer interactions with biological targets (e.g., kinases) .
  • Methodology : SAR studies using analogues (e.g., replacing Br with Cl or modifying the pyrazine ring) quantify these effects .

Q. What are the challenges in scaling up the synthesis while maintaining purity?

  • Issue : Column chromatography becomes impractical at >10 g scales.
  • Solution : Switch to recrystallization (e.g., ethanol/dichloroethane mixtures yield pure crystals) or continuous-flow reactors for higher throughput .
  • Quality control : Monitor reaction progress via in-situ FTIR to avoid side products (e.g., over-alkylation) .

Methodological Insights from Evidence

Q. Key Reaction Optimization Table

ParameterOptimal ConditionImpact on Yield/PurityReference
Solvent2-PropanolMinimizes side reactions
Temperature80°CBalances kinetics/stability
BaseNaHCO₃Mild deprotonation
PurificationMeOH/EA gradientRemoves unreacted starting material

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